Methyl 1-imino-1-oxothietane-3-carboxylate
Description
Methyl 1-imino-1-oxothietane-3-carboxylate is a heterocyclic compound featuring a four-membered thietane ring (containing sulfur), an imino-oxo group (NH-O), and a methyl ester moiety. Its unique structure combines strained ring geometry with polar functional groups, making it a subject of interest in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl 1-imino-1-oxothietane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-9-5(7)4-2-10(6,8)3-4/h4,6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRGEOIHOCPMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CS(=N)(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many compounds with similar structures have a wide range of biological targets
Mode of Action
Compounds with similar structures often interact with their targets through various mechanisms, such as binding to receptors or enzymes, inhibiting or activating specific biochemical pathways, or altering the physical properties of cellular membranes. The exact mode of action of this compound requires further investigation.
Biochemical Pathways
It is known that compounds with similar structures can affect a variety of biochemical pathways, including one-carbon metabolism. This pathway is involved in the transfer of one-carbon units from one molecule to another, which is crucial for various biological processes such as nucleotide synthesis and DNA methylation.
Pharmacokinetics
The compound’s molecular weight of 1632 g/mol suggests that it may have good bioavailability, as compounds with molecular weights below 500 g/mol are generally well-absorbed.
Biological Activity
Methyl 1-imino-1-oxothietane-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities that could be harnessed for therapeutic purposes. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound possesses a thietane ring, which is a five-membered sulfur-containing heterocycle. The presence of the imino group and carboxylate moiety contributes to its reactivity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential effects on different biological systems. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens.
- Anticancer Potential : Research suggests that it may induce apoptosis in cancer cells through specific molecular pathways.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes, which could be relevant in drug development.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound in vivo and in vitro.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
In vitro experiments conducted on human breast cancer cell lines showed that treatment with this compound resulted in increased levels of caspase activity, indicating its role in promoting apoptosis. The study highlighted its mechanism involving mitochondrial pathways, making it a candidate for further research in cancer therapy.
Research Findings
Recent findings have expanded the understanding of the biological mechanisms underlying the activity of this compound:
- Mechanism of Action : Investigations reveal that the compound interacts with cellular receptors and enzymes, leading to alterations in signaling pathways associated with cell growth and death.
- Toxicological Profile : Initial toxicity assessments indicate that while the compound shows promising biological activity, further studies are necessary to evaluate its safety profile.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements are compared to related methyl esters (Table 1):


Key Observations :
- Sulfur’s lower electronegativity vs. oxygen may further modulate electronic properties.
- Functional Groups: The imino-oxo group distinguishes it from analogs like methyl shikimate (hydroxyl/carboxyl) or Methyl 3-aminocyclopentanecarboxylate (amino). This group may confer unique hydrogen-bonding or tautomeric behavior.
Spectroscopic Comparisons
While direct spectral data for the target compound are unavailable, inferences can be drawn from related esters:
- Methyl Shikimate () : Exhibits distinct $ ^1H $ NMR signals for ester methyl (~3.6–3.8 ppm) and hydroxyl protons. The thietane’s sulfur atom would likely deshield adjacent protons, shifting NMR peaks upfield compared to oxygen-containing rings.
- Methyl Octanoate (): FTIR spectra show strong C=O stretching (~1740 cm$^{-1}$) and ester C-O vibrations (~1240 cm$^{-1}$). The imino-oxo group in the target compound may introduce additional N-H stretching (~3300 cm$^{-1}$) and C=N absorption (~1650 cm$^{-1}$).
Q & A
Advanced Research Question
- X-ray crystallography : Use SHELXL for high-resolution refinement to resolve bond-length discrepancies, particularly for the imino-oxo and thietane moieties . Mercury CSD 2.0 can visualize intermolecular interactions (e.g., hydrogen bonding) to validate packing patterns .
- Multinuclear NMR : ¹³C and ¹⁵N NMR can differentiate between keto-enol tautomers of the imino-oxo group. Dynamic NMR experiments at varying temperatures may reveal conformational flexibility.
- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to confirm the dominance of the 1-imino-1-oxo tautomer .
How should researchers address contradictions between theoretical computational data and experimental results for this compound’s reactivity?
Advanced Research Question
Discrepancies often arise from solvent effects or incomplete basis sets in computational models.
- Methodological Approach :
- Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for DMSO) .
- Validate using experimental kinetics: Compare hydrolysis rates under acidic/basic conditions with predicted activation energies.
- Cross-reference with analogous compounds, such as methyl 3-oxobutanoate, to identify systematic errors in computational assumptions .
What strategies are recommended for characterizing the stability of this compound under physiological conditions?
Basic Research Question
- Thermal Analysis : Perform TGA/DSC to assess decomposition temperatures and phase transitions .
- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 2–10) at 37°C and monitor degradation via HPLC-MS.
- Light Sensitivity : Conduct accelerated UV-Vis exposure tests to evaluate photolytic decomposition pathways, referencing safety protocols for similar carbamates .
How can researchers leverage crystallographic software to investigate non-covalent interactions in this compound co-crystals?
Advanced Research Question
- SHELX Suite : Refine co-crystal structures with SHELXL, focusing on hydrogen-bonding parameters (e.g., D···A distances, angles) .
- Mercury CSD : Use the "Packing Similarity" tool to compare interaction motifs with databases, identifying trends in supramolecular assembly .
- ORTEP-3 : Generate publication-quality thermal ellipsoid plots to highlight disorder in the thietane ring or carboxylate group .
What experimental design considerations are critical for studying the compound’s potential as a ligand in coordination chemistry?
Advanced Research Question
- Metal-Ligand Stoichiometry : Use Job’s plot (UV-Vis titration) to determine binding ratios with transition metals (e.g., Cu²⁺, Zn²⁺).
- Single-Crystal Analysis : Soak the compound in metal salt solutions and solve structures using SHELX to confirm coordination geometry .
- Spectrochemical Series : Compare IR shifts in ν(C=O) and ν(C=N) frequencies upon metal binding to assess ligand field strength .
How can researchers mitigate synthetic byproducts during the preparation of this compound?
Basic Research Question
- Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., open-chain precursors or dimerized species).
- Reaction Monitoring : Employ in-situ FTIR to track carbonyl and imine group consumption, optimizing reaction quenching times .
- Workflow Reference : Adapt purification protocols from methyl 3-aminocyclopentanecarboxylate synthesis, such as centrifugal partition chromatography .
What computational tools are suitable for predicting the compound’s reactivity in nucleophilic acyl substitution reactions?
Advanced Research Question
- Molecular Electrostatic Potential (MEP) Maps : Generate using Gaussian to identify electrophilic centers (e.g., carbonyl carbon) .
- Transition State Modeling : Apply QM/MM methods in software like GAMESS to simulate attack by nucleophiles (e.g., amines) on the carboxylate group.
- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets, leveraging structural data from related spiro compounds .
How should researchers validate the purity of this compound for kinetic studies?
Basic Research Question
- Chromatographic Methods : Employ UPLC with a C18 column and PDA detector (210–400 nm) to achieve baseline separation of impurities.
- Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values to confirm stoichiometry.
- Melting Point Consistency : Cross-check with literature data for analogous esters (e.g., methyl 3-oxobutanoate) to detect solvate formation .
What are the best practices for resolving discrepancies between experimental and computational NMR chemical shifts?
Advanced Research Question
- Solvent Correction : Apply the IEF-PCM model in computational software to account for solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .
- Conformational Sampling : Use molecular dynamics (MD) simulations to explore rotamer populations affecting shift predictions.
- Referencing : Align experimental shifts with those of structurally rigid fragments (e.g., benzene rings) in similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


